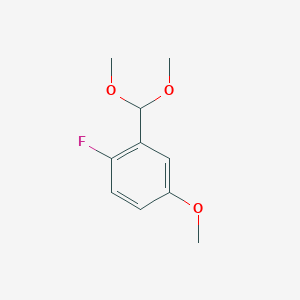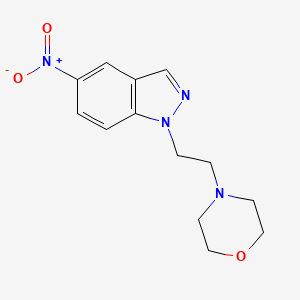
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indazole and morpholine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid (MsOH) under reflux conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, Pd/C, and various electrophiles.
Major Products: The major products formed from these reactions include amino-substituted indazole derivatives and various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like 1-[2-(Morpholin-4-yl)ethyl]-1H-indol-5-amine share similar structural features and biological activities.
Morpholine Derivatives: Compounds like 2-[2-(Morpholin-4-yl)ethyl]amino-pyridine-3-carbonitrile exhibit similar pharmacological properties.
Unique Features: The presence of both the indazole ring and the morpholine ring in this compound makes it unique compared to other compounds.
Propiedades
Número CAS |
854921-79-2 |
|---|---|
Fórmula molecular |
C13H16N4O3 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
4-[2-(5-nitroindazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H16N4O3/c18-17(19)12-1-2-13-11(9-12)10-14-16(13)4-3-15-5-7-20-8-6-15/h1-2,9-10H,3-8H2 |
Clave InChI |
VBQAEURRSMNCFL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2-methyl-4-oxazolyl)phenyl]-3(2H,4H)-1,2,4-triazolone](/img/structure/B8432895.png)
![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]-triazole-7-carboxylic acid](/img/structure/B8432907.png)
![Methyl 4-methyl-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate](/img/structure/B8432914.png)
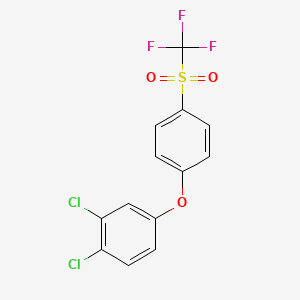
![4-[(2-Methoxyethoxy)methoxy]aniline](/img/structure/B8432949.png)
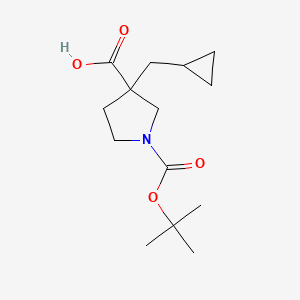
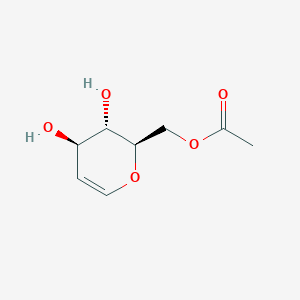
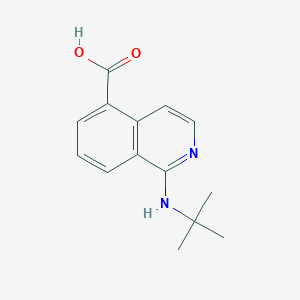
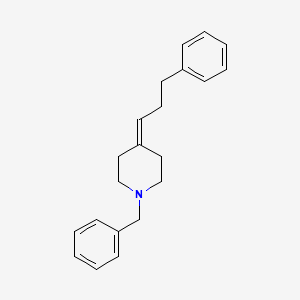
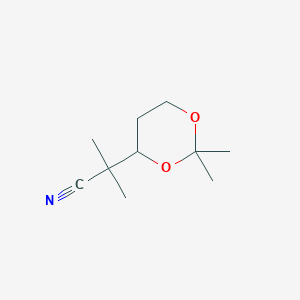

![Ethyl (R)-[1,4'-bipiperidine]-3-carboxylate dihydrochloride](/img/structure/B8433007.png)
